Pyrazine-2,5-diamine
Overview
Description
Pyrazine-2,5-diamine is a heterocyclic organic compound with the molecular formula C4H6N4 It consists of a pyrazine ring substituted with two amino groups at the 2 and 5 positions
Mechanism of Action
Target of Action
It’s known that nitrogen-containing heterocycles like pyrazine-2,5-diamine are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Mode of Action
It’s known that compounds with a similar structure have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Compounds with a similar structure have shown to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a predicted density of 1368±006 g/cm3 .
Result of Action
Compounds with a similar structure have shown a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2,5-diamine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloropyrazine with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,5-dinitropyrazine. This process uses a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions to reduce the nitro groups to amino groups .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,5-dione.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Pyrazine-2,5-dione.
Reduction: Various this compound derivatives.
Substitution: Alkylated or acylated pyrazine derivatives.
Scientific Research Applications
Pyrazine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their potential use as pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Pyrazine: A simpler analog without amino groups.
Pyridazine: A similar diazine compound with nitrogen atoms at different positions.
Pyrimidine: Another diazine with nitrogen atoms at the 1 and 3 positions.
Uniqueness: Pyrazine-2,5-diamine is unique due to the presence of amino groups at the 2 and 5 positions, which confer distinct chemical reactivity and biological activity compared to other diazines. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
pyrazine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-7-4(6)2-8-3/h1-2H,(H2,6,7)(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSMRYOBGTVCKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376861 | |
Record name | Pyrazine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768386-37-4 | |
Record name | Pyrazine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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